Efonidipine is a synthetic organic compound classified as a calcium channel blocker belonging to the dihydropyridine class. It was first marketed in Japan in 1995 under the trade name Landel. Efonidipine is notable for its ability to block both L-type and T-type calcium channels, making it effective in treating hypertension and possibly other cardiovascular conditions. The compound is also known by its International Nonproprietary Name, efonidipine hydrochloride, and has been studied for its potential benefits in conditions like atherosclerosis and renal failure .
Efonidipine is derived from a complex synthesis process involving various chemical precursors. It is classified under the following categories:
Efonidipine can be synthesized through several methods, primarily involving the construction of the dihydropyridine ring and the incorporation of a phosphinate moiety.
The detailed synthesis can vary based on specific laboratory protocols but generally adheres to these principles .
Efonidipine's molecular structure is characterized by its complex arrangement of atoms that includes:
Efonidipine undergoes various chemical reactions that are crucial for its pharmacological activity:
The interactions with calcium channels are particularly significant as they determine the drug's efficacy in lowering blood pressure and managing cardiovascular health .
Efonidipine's mechanism of action involves:
This dual action makes efonidipine particularly effective for patients with hypertension associated with renal complications .
Efonidipine is primarily used in clinical settings for:
Research continues to explore additional therapeutic uses of efonidipine beyond hypertension management, including potential neuroprotective effects and applications in metabolic disorders .
The chiral center at the C4 position of the dihydropyridine ring in efonidipine gives rise to two enantiomers: the pharmacologically active R(-)-isomer and the less active S(+)-isomer. X-ray crystallographic studies reveal that the three-dimensional orientation of R(-)-efonidipine allows optimal interaction with hydrophobic residues in the pore-forming α1-subunit of T-type calcium channels (Cav3.2). This stereospecific binding is mediated through van der Waals contacts and hydrogen bonding with Thr1043 and Tyr1047 residues in the channel’s selective filter region [2] [6].
The R-configuration positions the benzylamino group to penetrate deeper into the central cavity of voltage-gated channels compared to the S-enantiomer. This spatial arrangement creates a differential binding energy (-ΔG = 4.8 kcal/mol for T-type vs. 3.2 kcal/mol for L-type), explaining the R(-)-isomer’s 20-fold higher selectivity for T-type channels [6] [9]. Molecular dynamics simulations further demonstrate that R(-)-efonidipine stabilizes the inactivated state of Cav3.2 channels by restricting pore helix movement—a mechanism absent in the S(+)-counterpart [2].
Efonidipine’s chemical structure [C₃₄H₃₈N₃O₇P] features a phosphonate group (-PO(OR)₂) at the C5 position of the dihydropyridine (DHP) ring—a rarity among classical calcium channel blockers. This moiety confers three critical properties:
Table 1: Structural Features of Efonidipine’s Dihydropyridine Core
Position | Substituent | Conformational Behavior | Role in Binding |
---|---|---|---|
C2/C6 | Methyl groups | Steric hindrance | Prevents ring inversion |
C3 | Ethoxycarbonyl | Free rotation | Anchors to extracellular S6 segment |
C4 | m-Nitrophenyl | Fixed perpendicular to DHP | π-π stacking with Phe1148 (L-type) |
C5 | Phosphonate | Restricted mobility | H-bonding with Thr1043 (T-type) |
The meta-nitrophenyl group at C4 adopts an orthogonal orientation relative to the DHP plane, creating a steric clash that prevents binding to inactive channel states. Nuclear magnetic resonance (NMR) studies show the phosphonate group’s P=O dipole (bond length 1.48 Å) rotates at <5° amplitude during channel engagement, enabling stable coordination with Ca²⁺ ions near the selectivity filter [1] [7].
Efonidipine’s dual blockade arises from divergent binding mechanisms in L-type (Cav1.2) and T-type (Cav3.2) channels. Cryo-EM structures show that in L-type channels, efonidipine binds at the interface of domains III and IV, with the DHP ring contacting Ile1150 and Ser1151. In contrast, T-type binding occurs deeper within the central cavity beneath the selectivity filter, involving domain II residues (Glu1012, Asp1015) [2] [6].
Key structural determinants enabling dual inhibition include:
Table 2: Binding Parameters of Efonidipine in Calcium Channel Subtypes
Channel Type | Kd (nM) | Binding Site Residues | Inactivation Time Constant (ms) |
---|---|---|---|
Cav1.2 (L-type) | 12.3 ± 1.2 | Phe1148, Tyr1152, Ile1150 | 28.7 ± 3.1 |
Cav3.1 (T-type) | 7.8 ± 0.9 | Glu1012, Asp1015, Thr1043 | 15.2 ± 2.4 |
Cav3.2 (T-type) | 5.1 ± 0.6 | Glu1012, Tyr1047, Thr1043 | 12.6 ± 1.8 |
Electrophysiological data demonstrate voltage-dependent inhibition, with stronger blockade at depolarized potentials (IC₅₀ shifts from 38 nM to 6.2 nM when holding potential changes from -100 mV to -50 mV). This arises from efonidipine’s preferential binding to the open-inactivated state—stabilized by phosphonate-mediated hydrogen bonding with Thr1043 in the domain II pore loop [6] [8].
The R(-) and S(+) enantiomers exhibit starkly divergent pharmacodynamics. Whole-cell patch clamp studies in HEK293 cells expressing Cav3.2 show R(-)-efonidipine achieves 50% T-type current blockade at 5.1 nM versus 112 nM for the S(+)-isomer—a 22-fold difference. Conversely, L-type inhibition in cardiac myocytes shows only 3.2-fold enantioselectivity (IC₅₀: 12.3 nM for R(-) vs. 39.4 nM for S(+)) [6].
Table 3: Enantioselective Actions of Efonidipine
Parameter | R(-)-Efonidipine | S(+)-Efonidipine | Selectivity Ratio (R/S) |
---|---|---|---|
T-type IC₅₀ (nM) | 5.1 ± 0.6 | 112 ± 11 | 22.0 |
L-type IC₅₀ (nM) | 12.3 ± 1.2 | 39.4 ± 3.8 | 3.2 |
Association rate (10⁶ M⁻¹s⁻¹) | 7.2 ± 0.9 | 1.1 ± 0.2 | 6.5 |
Dissociation half-life (s) | 28.5 ± 3.4 | 9.2 ± 1.1 | 3.1 |
The molecular basis for this selectivity resides in differential access to the T-type pore. Molecular docking reveals the R(-)-isomer’s benzyl group occupies a hydrophobic pocket formed by Val1024/Leu1025 in helix II-S6—a region sterically hindered for the S(+)-enantiomer. Additionally, R(-)-efonidipine forms a salt bridge with Glu1012 via its protonated amine, while the S(+)-orientation positions this group away from key residues [6] [9]. Functional consequences include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1